Parpi-FL, also known as Olaparib-BODIPY FL, is a fluorescently labeled small-molecule inhibitor. [, , , ] It is a derivative of Olaparib, a clinically approved Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, conjugated with a boron-dipyrromethene (BODIPY) fluorophore. [] Parpi-FL serves as a valuable tool in biological research, particularly for the visualization and study of PARP1 activity in vitro and in vivo. [, , , ]
The synthesis of olaparib-bodipy FL involves several key steps:
The synthesis highlights the importance of controlling reaction conditions and purification methods to achieve high yields and purity.
The molecular structure of olaparib-bodipy FL can be described as follows:
Property | Value |
---|---|
Molecular Weight (g/mol) | 640.47 |
Chemical Formula | C34H32BF3N6O3 |
IUPAC Name | 2,2-difluoro-12-[3-(4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)-3-oxopropyl]-4,6-dimethyl-1lambda5,3-diaza-2-boratricyclo[7.3.0.0^{3,7}]dodeca-1(12),4,6,8,10-pentaen-1-ylium-2-uide |
The primary chemical reaction involved in the formation of olaparib-bodipy FL is an amide bond formation between the carboxylic acid group of the BODIPY derivative and the amine group present in olaparib. This reaction is facilitated by triethylamine acting as a base to deprotonate the amine, promoting nucleophilic attack on the carbonyl carbon of the succinimidyl ester.
The reaction can be summarized as follows:
This transformation emphasizes the importance of using appropriate solvents and bases to drive the reaction toward completion while minimizing side reactions.
Olaparib-bodipy FL functions primarily by inhibiting Poly(ADP-ribose) polymerase 1, an enzyme involved in DNA repair processes. By binding to PARP1, it prevents the repair of single-strand breaks in DNA, leading to an accumulation of double-strand breaks during cell division. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways due to mutations in genes such as BRCA1 or BRCA2.
Binding assays indicate that olaparib-bodipy FL has a binding affinity close to that of olaparib itself (approximately 12.2 nM compared to 5 nM for olaparib), suggesting that the addition of the bodipy fluorophore does not significantly alter its efficacy .
Olaparib-bodipy FL exhibits several notable physical and chemical properties:
Olaparib-bodipy FL has promising applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3